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Executive Summary

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3
(NK-3) receptor antagonist in late-stage development for the non-hormonal treatment of
moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night
sweats, associated with menopause.[1][2] This technical guide provides an in-depth exploration
of elinzanetant's mechanism of action in thermoregulation, supported by quantitative data from
pivotal clinical trials and detailed methodologies from key preclinical and clinical experiments.
The core of elinzanetant's efficacy lies in its ability to modulate the activity of
Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which become
hypertrophic and hyperactive with the decline of estrogen during menopause, leading to a
disruption of the body's thermoregulatory control.[1][3]

The Neurobiology of Thermoregulation and
Vasomotor Symptoms

The hypothalamus, a critical region of the brain, acts as the body's central thermostat,
maintaining core body temperature within a narrow range. A key player in this regulatory
network is the cluster of KNDy neurons located in the arcuate nucleus of the hypothalamus.[4]
These neurons are sensitive to estrogen levels and play a crucial role in the neuroendocrine
control of reproduction and thermoregulation.
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During menopause, the significant decline in estrogen levels leads to hypertrophy and
hyperactivity of KNDy neurons. This hyperactivity results in an over-secretion of neurokinin B
(NKB), which acts on the NK-3 receptor, and substance P, which acts on the NK-1 receptor.
This dysregulation is believed to spill over into the adjacent thermoregulatory center in the
preoptic area of the hypothalamus, narrowing the thermoneutral zone and triggering
inappropriate heat dissipation responses, such as cutaneous vasodilation (hot flashes) and
sweating (night sweats).

Elinzanetant's Dual Antagonist Mechanism of Action

Elinzanetant addresses the root cause of VMS by simultaneously blocking the NK-1 and NK-3
receptors. This dual antagonism is hypothesized to restore normal activity of the
thermoregulatory pathway.

» NK-3 Receptor Antagonism: By blocking the NK-3 receptor, elinzanetant mitigates the
effects of excess NKB released from hyperactive KNDy neurons. This action is believed to
be the primary driver of its efficacy in reducing the frequency and severity of VMS.

o NK-1 Receptor Antagonism: The antagonism of the NK-1 receptor by elinzanetant is thought
to provide an additional benefit. Substance P, the primary ligand for the NK-1 receptor, is
also overexpressed in the hypothalamus of postmenopausal women and is involved in
vasodilation and heat-sensing neuro-activity. Blocking this pathway may contribute to the
reduction of VMS and potentially improve sleep disturbances.

The following diagram illustrates the signaling pathway involved in the generation of vasomotor
symptoms and the mechanism of action of elinzanetant.
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Figure 1. Signaling pathway of vasomotor symptoms and elinzanetant's mechanism.

Quantitative Data from Clinical Trials

The efficacy and safety of elinzanetant have been evaluated in a series of Phase Il clinical
trials known as the OASIS program. The primary endpoint in these studies was the mean
change in the frequency and severity of moderate to severe VMS from baseline.
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) Elinzanetant
Trial Parameter Placebo P-value Reference
(120 mg)

Mean change

in VMS
OASIS 1 -3.3 <.001
frequency at
Week 4
Mean change
in VMS
-3.2 <.001
frequency at
Week 12
Mean change
in VMS
) -0.3 <.001
severity at
Week 4
Mean change
in VMS
) -0.4 <.001
severity at
Week 12
Mean change
in VMS
OASIS 2 -3.0 <.001
frequency at
Week 4
Mean change
in VMS
-3.2 <.001
frequency at
Week 12
Mean change
in VMS
) -0.2 <.001
severity at
Week 4
Mean change -0.3 <.001
in VMS
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severity at
Week 12
Mean
reduction in
OASIS 3 daily hot 5.4 3.5 <.001
flashes at
Week 12
Percentage
reduction in
VMS at Week 4% 4
12

Table 1. Efficacy of Elinzanetant in Reducing Vasomotor Symptoms in Phase Ill OASIS Trials.

Trial Parameter

Observation Reference

Responder Rate

(=50% reduction in
OASIS1&2

VMS frequency at

Week 12)

71.4% (OASIS 1) and
74.7% (OASIS 2) for
elinzanetant vs.
42.0% and 48.3% for

placebo.

OASIS 3 Onset of Action

Improvements
observed within the
first week of

treatment.

OASIS 3 Durability of Effect

Sustained
improvements over 1

year.

Sleep and Quality of
SWITCH-1 (Phase 2b) Lif
ife

Significant and
clinically meaningful
improvements

observed.

Table 2. Additional Efficacy and Pharmacodynamic Data for Elinzanetant.
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Experimental Protocols
Clinical Trial Methodology: The OASIS Program

The OASIS Phase Il trials were pivotal in establishing the efficacy and safety of elinzanetant.

The general methodology is outlined below.

Study Design

Double-blind, Randomized,
Placebo-controlled, Multicenter

Participant Population

Postmenopausal women (40-65 years)
with moderate to severe VMS

Treatment Regimen

(Elinzanetant 120 mg once daily (oraID

vs. Matching Placebo

Primary Endpoints

12 weeks (placebo-controlled phase) Mean change from baseline in frequency and severity
followed by active treatment extension of moderate to severe VMS at Week 4 and 12
Statistical Analysis
(Electronic Hot Flash Daily Diary (HFDD)) (Mixed Model with Repeated Measures (MMRMD

Click to download full resolution via product page

Figure 2. Workflow of the OASIS Phase Il Clinical Trials.

o Study Design: The OASIS trials were double-blind, randomized, placebo-controlled,

multicenter studies.
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» Participant Population: The studies enrolled postmenopausal women between the ages of 40
and 65 who were experiencing moderate to severe VMS.

« Intervention: Participants were randomized to receive either 120 mg of elinzanetant or a
matching placebo orally once daily. The placebo-controlled period typically lasted for 12
weeks, after which all participants received elinzanetant in an active treatment extension
phase.

o Data Collection for Primary Endpoints: The primary endpoints of mean change in the
frequency and severity of moderate to severe VMS were measured using an electronic hot
flash daily diary (HFDD). Participants were instructed to record information about their hot
flashes in this diary.

 Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model with
repeated measures (MMRM).

Preclinical Experimental Protocols

Preclinical studies in animal models were crucial for elucidating the mechanism of action of NK
receptor antagonists in thermoregulation.

To understand the role of KNDy neurons, a technique involving their selective ablation is used.

o Method: Stereotaxic injections of a saporin-conjugated neurokinin-3 receptor (NK3R) agonist
(e.g., NK3-SAP) are made into the arcuate nucleus of the hypothalamus in animal models,
typically rats. Saporin is a ribosome-inactivating toxin that, when conjugated to an NK3R
agonist, is selectively taken up by and kills NK3R-expressing neurons, such as KNDy
neurons.

e Procedure:
o Animals are anesthetized and placed in a stereotaxic frame.

o Asmall burr hole is drilled in the skull above the target coordinates for the arcuate
nucleus.

o A microinjection cannula is lowered to the precise coordinates.
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o A small volume of NK3-SAP is infused.

o The cannula is slowly withdrawn, and the incision is closed.

e Outcome: This procedure leads to a near-complete loss of KNDy neurons, allowing
researchers to study the physiological consequences, such as changes in thermoregulation

and gonadotropin secretion.

To investigate the direct effects of NK3R activation in specific brain regions, microinfusion of a

selective agonist is performed.

o Method: A selective NK3R agonist, such as senktide, is microinfused into the median
preoptic nucleus (MnPO), a key site in the heat-defense pathway.

e Procedure:

Animals are surgically implanted with a guide cannula aimed at the MnPO.

[e]

(¢]

After a recovery period, a microinjection cannula is inserted through the guide cannula.

A small volume of senktide solution is infused directly into the MnPO.

[¢]

[¢]

Core body temperature and other thermoregulatory parameters (e.g., tail skin temperature
as an indicator of vasodilation) are monitored.

o Outcome: These experiments have shown that direct activation of NK3R in the MnPO leads
to a decrease in core body temperature, supporting the role of this pathway in heat

dissipation.

Conclusion

Elinzanetant represents a significant advancement in the non-hormonal treatment of
vasomotor symptoms. Its dual antagonist action on both NK-1 and NK-3 receptors directly
targets the neurobiological basis of VMS in the hypothalamus. By modulating the hyperactivity
of KNDy neurons that occurs with estrogen decline, elinzanetant effectively reduces the
frequency and severity of hot flashes and night sweats, with a rapid onset of action and a
durable effect. The robust data from the OASIS clinical trial program, supported by a strong
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foundation of preclinical research, establishes elinzanetant as a promising therapeutic option
for women experiencing bothersome menopausal symptoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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